molecular formula C18H21N B1360226 p-Methylbenzylidene p-butylaniline CAS No. 38549-81-4

p-Methylbenzylidene p-butylaniline

Cat. No. B1360226
CAS RN: 38549-81-4
M. Wt: 251.4 g/mol
InChI Key: KCHFMTRVJWKQAC-UHFFFAOYSA-N
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Description

P-Methylbenzylidene p-butylaniline (MBBA) is an organic compound commonly used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. MBBA is often used as a model compound for studying the properties of other compounds in the same family. In addition, it has been used to study the effects of various chemicals on the environment, as well as for the production of pharmaceuticals and other consumer products.

Scientific Research Applications

Liquid Crystal Research

Research on p-Methylbenzylidene p-butylaniline (MBA) primarily focuses on its applications in liquid crystal technology. In a study by Alms, Gierke, and Flygare (1974), structural analogs of MBA, including p-methylbenzylidene-n-butylaniline itself, were synthesized and analyzed for their orientational pair correlations (OPC) using light scattering techniques. This research enhances our understanding of the orientational order in liquid crystals composed of anisometric molecules like MBA (Alms, Gierke, & Flygare, 1974).

Magnetic and Electric Field Effects

Another significant area of investigation is the effect of magnetic and electric fields on the molecular alignment in the nematic phase of compounds related to MBA. Rao et al. (1985, 1986) conducted studies on N-(p-n-pentyloxybenzylidene) p-n-butylaniline (PBBA) and N-(p-n-butoxybenzylidene)p-n-butylaniline (BBBA), measuring dielectric constants and discussing the relative effectiveness of electric and magnetic fields in the nematic phase of these materials. These studies provide insights into the molecular alignment under external fields in liquid crystals related to MBA (Rao et al., 1985), (Rao et al., 1986).

Phase Transition and Dynamics

MBA's properties are also studied in the context of phase transitions and dynamics. For instance, Decressain et al. (1998) investigated the polymorphism and dynamics of MBBA (a closely related compound) using NMR experiments. This study reveals insights into the phase diagram and dynamics, including the behavior of molecular groups during various phase transitions, which can be extrapolated to understand similar behaviors in MBA (Decressain et al., 1998).

Liquid Crystalline Properties

Jin et al. (1990) synthesized compounds consisting of a Schiff base type mesogen and a dyad type aromatic ester structure interconnected through a central hexamethylene spacer, which includes MBA. This study focused on thermal behavior and liquid crystallinity, contributing to the broader understanding of MBA's liquid crystalline properties (Jin et al., 1990).

properties

IUPAC Name

N-(4-butylphenyl)-1-(4-methylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-3-4-5-16-10-12-18(13-11-16)19-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHFMTRVJWKQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203005
Record name [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Methylbenzylidene p-butylaniline

CAS RN

38549-81-4
Record name Benzenamine, 4-butyl-N-((4-methylphenyl)methylene)-, (N(E))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038549814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-butyl-N-[(4-methylphenyl)methylene]-, [N(E)]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PH Keyes, HT Weston, WJ Lin… - The Journal of Chemical …, 1975 - aip.scitation.org
We report and discuss the pressure–temperature phase diagrams for seven materials having liquid crystal phases: N‐ (p‐methoxybenzylidene) ‐p‐butylaniline (MBBA), N‐ (p‐…
Number of citations: 53 aip.scitation.org
EO Aluko, TO Omobowale, AA Oyagbemi… - Drug …, 2020 - thieme-connect.com
Purpose The reduction in nitric oxide (NO) bioavailability accelerates atherosclerosis development, augments lipolysis, elevates blood pressure and upregulate leukocyte level. This …
Number of citations: 2 www.thieme-connect.com
C Noël - 2005 - theses.hal.science
Ce travail de thèse concerne l'auto-structuration de particules magnétiques dans une matrice cristal liquide nématique (CLN). Par l'élaboration de matériaux nouveaux combinant …
Number of citations: 1 theses.hal.science
DUNCL NÉMATIQUE - theses.hal.science
Certains matériaux sont dits «intelligents» ou «adaptatifs» en ce sens qu'ils sont capables de modifier spontanément leurs formes ou leurs propriétés physiques (conductivité électrique, …
Number of citations: 3 theses.hal.science

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